Cas no 1197974-36-9 (2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate)

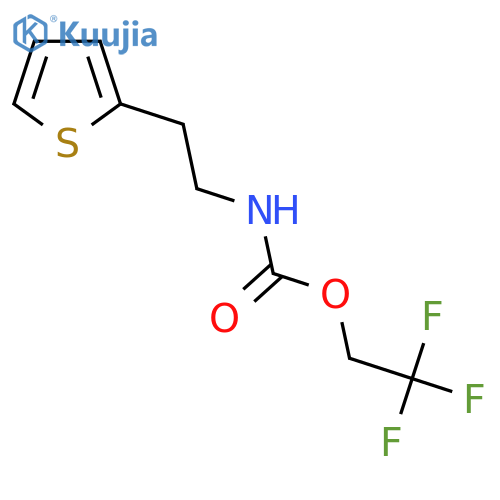

1197974-36-9 structure

商品名:2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate

CAS番号:1197974-36-9

MF:C9H10F3NO2S

メガワット:253.241411685944

CID:5053511

2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate

- NE60428

- 2,2,2-trifluoroethyl N-(2-thiophen-2-ylethyl)carbamate

- Z812517010

- 2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate

-

- インチ: 1S/C9H10F3NO2S/c10-9(11,12)6-15-8(14)13-4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,13,14)

- InChIKey: QFJDABDQEZTANB-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CCNC(=O)OCC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 235

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 66.6

2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-52685-5.0g |

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| TRC | B586578-25mg |

2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B586578-50mg |

2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Chemenu | CM406002-250mg |

2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95%+ | 250mg |

$188 | 2023-01-19 | |

| Enamine | EN300-52685-10.0g |

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95.0% | 10.0g |

$1593.0 | 2025-02-20 | |

| Enamine | EN300-52685-2.5g |

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95.0% | 2.5g |

$726.0 | 2025-02-20 | |

| Chemenu | CM406002-500mg |

2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95%+ | 500mg |

$334 | 2023-01-19 | |

| Aaron | AR019XDU-250mg |

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95% | 250mg |

$221.00 | 2025-02-10 | |

| Aaron | AR019XDU-10g |

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 98% | 10g |

$2216.00 | 2023-12-16 | |

| Aaron | AR019XDU-50mg |

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |

1197974-36-9 | 95% | 50mg |

$116.00 | 2025-02-10 |

2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1197974-36-9 (2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量